Cas no 2172127-81-8 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid)

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid
- 2172127-81-8
- EN300-1541464
- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
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- Inchi: 1S/C27H27N3O5/c1-27(2,25(33)30-18-13-17(24(31)32)14-28-15-18)11-12-29-26(34)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,13-15,23H,11-12,16H2,1-2H3,(H,29,34)(H,30,33)(H,31,32)
- InChI Key: OFDAKJHEUDXZSJ-UHFFFAOYSA-N
- SMILES: O(C(NCCC(C(NC1C=NC=C(C(=O)O)C=1)=O)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 473.19507097g/mol
- Monoisotopic Mass: 473.19507097g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 750
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 118Ų
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1541464-2.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1541464-0.05g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1541464-0.25g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1541464-1.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1541464-2500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1541464-10000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1541464-50mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1541464-1000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1541464-0.1g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1541464-5.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 5g |
$9769.0 | 2023-06-05 |
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid Related Literature
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic Acid: A Comprehensive Overview
The compound 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid, identified by the CAS number 2172127-81-8, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a carboxylic acid group and an amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group. The presence of the Fmoc group suggests that this compound may be utilized in peptide synthesis or as a protective intermediate in organic synthesis.
Recent advancements in chemical synthesis have highlighted the importance of such compounds in the development of novel materials and pharmaceutical agents. The Fmoc group, in particular, has been extensively studied for its role in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for amino acids. The integration of this group into the pyridine framework of the compound under consideration opens up new possibilities for its application in drug delivery systems and catalytic processes.
One of the most intriguing aspects of this compound is its potential role in fluorescent sensing. Researchers have recently explored the use of Fmoc-containing molecules as sensors for various analytes, including metal ions and small organic molecules. The pyridine ring, being an electron-deficient aromatic system, can act as a platform for such sensing applications. Furthermore, the steric bulk introduced by the 2,2-dimethylbutanamide group may enhance the stability and selectivity of the sensor.
In addition to its sensing capabilities, this compound has shown promise in catalytic applications. The combination of the Fmoc group and the pyridine ring creates a unique environment that can facilitate catalytic reactions, particularly in organocatalysis. Recent studies have demonstrated that such compounds can act as efficient catalysts for enantioselective reactions, making them valuable tools in asymmetric synthesis.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the Fmoc-amino intermediate and its subsequent coupling with the pyridine derivative. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize this process, making it more efficient and scalable.
From an environmental standpoint, the development of greener synthetic routes for this compound is an area of active research. Scientists are exploring the use of biodegradable solvents and renewable feedstocks to reduce the environmental footprint of its production. These efforts align with global initiatives to promote sustainable chemistry practices.
In conclusion, 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing both academic and industrial endeavors.
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